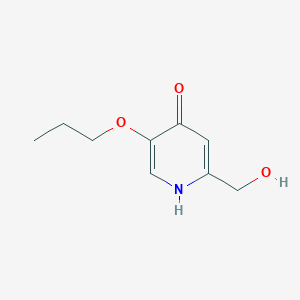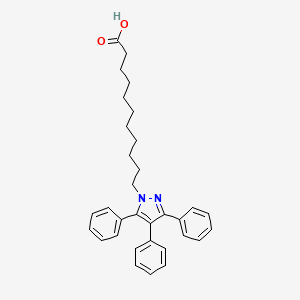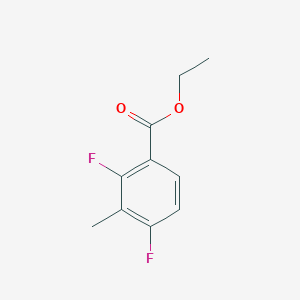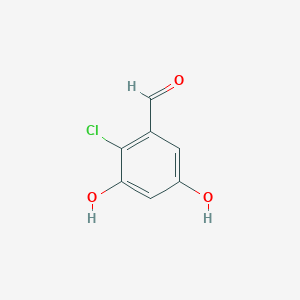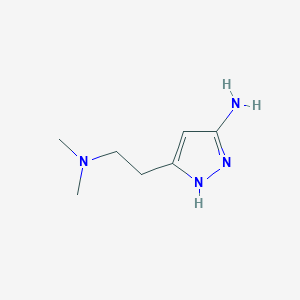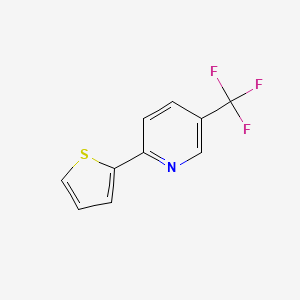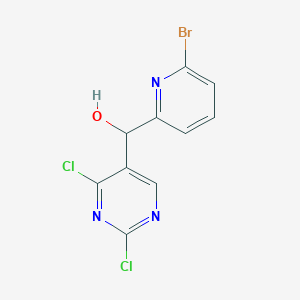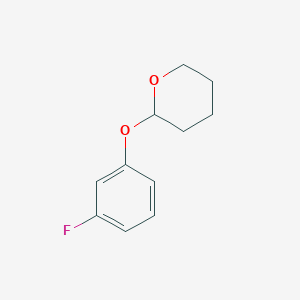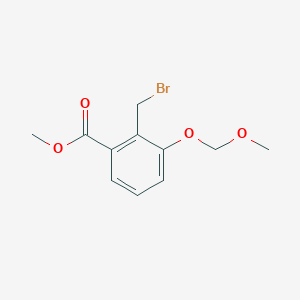
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate
描述
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromomethyl group, a methoxymethoxy group, and a benzoic acid methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate typically involves the bromination of 3-methoxymethoxy-benzoic acid methyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acid methyl esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of various functional groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
相似化合物的比较
Similar Compounds
Methyl 2-Bromo-3-Methylbenzoate: Similar structure but with a methyl group instead of a methoxymethoxy group.
Methyl 2-Bromo-4-Methoxybenzoate: Similar structure but with a methoxy group at the para position.
Methyl 2-Bromo-3-Hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.
Uniqueness
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate is unique due to the presence of both bromomethyl and methoxymethoxy groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C11H13BrO4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC 名称 |
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-16-10-5-3-4-8(9(10)6-12)11(13)15-2/h3-5H,6-7H2,1-2H3 |
InChI 键 |
JZWLRUOECPNJFI-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC=CC(=C1CBr)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dimethyl 3-[1-(2-hydroxyethyl)cyclohexyl]-1,1-propanedicarboxylate](/img/structure/B8575206.png)
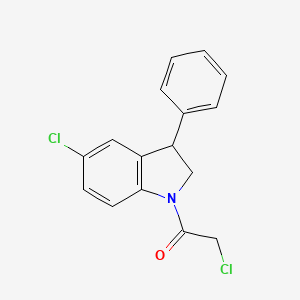
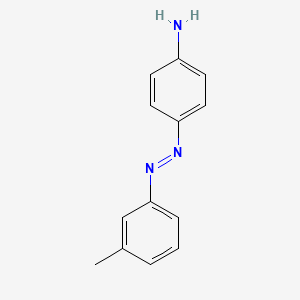
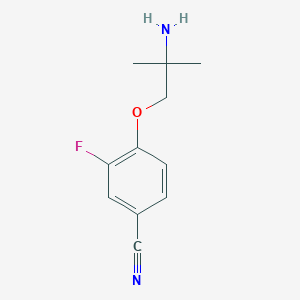
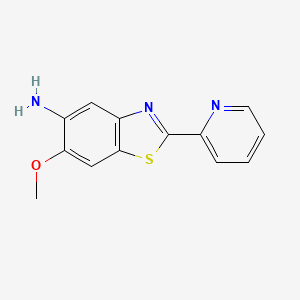
![3-[4-(Methyloxy)-3-nitrophenyl]pyridine](/img/structure/B8575228.png)
